molecular formula C9H14O4 B13169762 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13169762
M. Wt: 186.20 g/mol
InChI Key: XVMFURZCNDCICZ-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of ethylene glycol and cyclohexanone in the presence of an acid catalyst to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with an ethyl ester group.

    Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Contains an amino group and a tert-butoxycarbonyl protecting group.

    1,4-Dioxa-8-azaspiro[4.5]decane: Features an azaspiro structure with nitrogen in the ring.

Uniqueness

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and carboxylic acid functional group. This combination provides distinct chemical reactivity and potential biological activities compared to its analogs .

Biological Activity

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes two ether linkages and a carboxylic acid group. Its molecular formula is C9H14O4C_9H_{14}O_4 with a molecular weight of 186.21 g/mol.

PropertyValue
Molecular FormulaC9H14O4
Molecular Weight186.21 g/mol
CAS Number66500-55-8
PubChem CID11745334

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that the compound demonstrates activity against various bacterial strains and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.

Anticancer Potential

Preliminary research suggests that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes critical for cell survival.
  • Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis, thereby modulating signaling pathways associated with cancer progression.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The following general synthetic route has been established:

  • Formation of the Spirocyclic Framework : Starting materials undergo cyclization reactions to form the spiro structure.
  • Functionalization : Subsequent reactions introduce the carboxylic acid group and other functional groups as needed.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Candida albicans.
    • Results : Showed significant inhibition at concentrations as low as 50 µg/mL.
    • : Promising candidate for developing new antimicrobial agents.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Results : Induced apoptosis in a dose-dependent manner with an IC50 value of 20 µM.
    • : Suggests potential for further development as an anticancer therapeutic agent.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1,8-dioxaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11)

InChI Key

XVMFURZCNDCICZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1C(=O)O)CCOCC2

Origin of Product

United States

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